Cytotoxicity Profile: Eichlerialactone vs. Ethyl Eichlerianoate and Cabralealactone
Eichlerialactone (compound 4) demonstrates a distinct cytotoxicity profile compared to its close structural analogs. In a study of Aglaia erythrosperma constituents, while eichlerialactone exhibited weak cytotoxicity only against breast cancer (BC) cells [1], ethyl eichlerianoate (3) and cabralealactone (6) were exclusively cytotoxic to the NCI-H187 small-cell lung cancer line [2]. This divergent cell-line selectivity is not observed with other dammaranes like aglinin A (5), which displayed moderate, broad-spectrum cytotoxicity [3].
| Evidence Dimension | Cytotoxic Selectivity (Cancer Cell Line Specificity) |
|---|---|
| Target Compound Data | Weakly cytotoxic to Breast Cancer (BC) cells only; inactive against NCI-H187 |
| Comparator Or Baseline | Ethyl eichlerianoate (3) and cabralealactone (6): Exclusively cytotoxic to NCI-H187 small-cell lung cancer cells |
| Quantified Difference | Selectivity inversion: Eichlerialactone active in BC but not NCI-H187; analogs active in NCI-H187 but not BC |
| Conditions | In vitro cytotoxicity assays against BC, NCI-H187, and KB cell lines (IC50 values not quantified for eichlerialactone due to weak activity) |
Why This Matters
Researchers investigating lung cancer versus breast cancer pathways must select the correct dammarane lactone, as using the wrong analog would yield false negatives in target cell lines.
- [1] Phongmaykin, J., et al. (2008). A new sesquiterpene and other terpenoid constituents of Chisocheton penduliflorus. Archives of Pharmacal Research, 31(1), 21–27. View Source
- [2] Phongmaykin, J., et al. (2011). Biologically active constituents of Aglaia erythrosperma. Natural Product Research, 25(17), 1621–1628. View Source
- [3] Phongmaykin, J., et al. (2011). Biologically active constituents of Aglaia erythrosperma. Natural Product Research, 25(17), 1621–1628. View Source
